molecular formula C7H16O B155936 1-(1-METHYLETHOXY)-BUTANE CAS No. 1860-27-1

1-(1-METHYLETHOXY)-BUTANE

Cat. No.: B155936
CAS No.: 1860-27-1
M. Wt: 116.2 g/mol
InChI Key: GPDFVOVLOXMSBT-UHFFFAOYSA-N
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Description

1-(1-METHYLETHOXY)-BUTANE, also known as butyl isopropyl ether, is an organic compound with the molecular formula C7H16O and a molecular weight of 116.2013 g/mol . This compound is an ether, characterized by an oxygen atom connected to two alkyl groups. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane, 1-(1-methylethoxy)- typically involves the reaction of butanol with isopropanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the ether. The reaction conditions usually include elevated temperatures and the use of a strong acid such as sulfuric acid to facilitate the dehydration process .

Industrial Production Methods

In industrial settings, the production of butane, 1-(1-methylethoxy)- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

1-(1-METHYLETHOXY)-BUTANE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Scientific Research Applications

1-(1-METHYLETHOXY)-BUTANE has several applications in scientific research:

Mechanism of Action

The mechanism of action of butane, 1-(1-methylethoxy)- involves its ability to act as a solvent and reactant in various chemical processes. The ether oxygen can participate in hydrogen bonding and other interactions, facilitating the dissolution and reaction of other compounds. In biological systems, it can interact with cellular membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Butane, 2-methyl-2-(1-methylethoxy)
  • 1-(1-Methoxyethoxy)butane
  • Butyl isopropyl ether

Uniqueness

1-(1-METHYLETHOXY)-BUTANE is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a different boiling point, density, and reactivity, making it suitable for specific applications where other ethers may not be as effective .

Properties

IUPAC Name

1-propan-2-yloxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-5-6-8-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDFVOVLOXMSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171826
Record name Butane, 1-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-27-1
Record name Butyl isopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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